![molecular formula C12H25N3 B2836366 [1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine CAS No. 876717-83-8](/img/structure/B2836366.png)
[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine
Übersicht
Beschreibung
[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine: is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It is also known by other names such as 1-methylpiperidin-4-yl methanamine and 1-methyl-4-aminomethyl piperidine . This compound is a colorless liquid with a boiling point of 80°C and a density of 0.901±0.06 g/cm³ .
Vorbereitungsmethoden
The synthesis of [1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine involves several steps. One common method involves the reduction of 1-Methylisonipecotamide using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere . The reaction is carried out at 0°C for 30 minutes and then heated to 66°C for 25 hours. The mixture is then treated with distilled water and aqueous sodium hydroxide, followed by filtration and chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Condensation: It acts as a catalyst in condensation reactions, facilitating the formation of larger molecules.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. PRMT5 Inhibition
PRMT5 is an epigenetic target implicated in the progression of various cancers. Inhibitors of PRMT5, including those derived from [1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine, are being investigated for their ability to selectively target cancer cells. Recent studies indicate that compounds with this structure can exhibit significant antitumor activity by disrupting PRMT5's function in methylating arginine residues on histones and non-histone proteins, which is crucial for gene expression regulation .
2. Synthetic Lethality in Cancer Therapy
The concept of synthetic lethality involves targeting cancer cells that have specific genetic deficiencies. The use of this compound derivatives has shown promise in this area, particularly when combined with other therapeutic agents. This strategy aims to exploit the vulnerabilities of cancer cells while minimizing harm to normal cells, potentially leading to more effective treatment regimens with reduced side effects .
Table 1: Summary of Research Studies on this compound Derivatives
Structural Insights
The structure of this compound allows for diverse interactions within biological systems. The presence of multiple nitrogen atoms in the piperidine rings contributes to its ability to form hydrogen bonds and interact with various biological targets. This structural versatility is key to its application as a PRMT5 inhibitor and other therapeutic roles.
Wirkmechanismus
The mechanism of action of [1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound acts on the central nervous system by modulating neurotransmitter activity. It binds to receptors and enzymes, altering their function and leading to changes in cellular signaling pathways . This modulation can result in various therapeutic effects, such as analgesic, anti-inflammatory, and antipsychotic actions .
Vergleich Mit ähnlichen Verbindungen
[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine can be compared with other similar compounds, such as:
1-Methyl-4-piperidinyl piperazine: This compound has a similar structure but includes a piperazine ring instead of a methanamine group.
1-Methyl-4-(piperidin-4-yl)piperazine: This compound is used as a reagent and building block in synthetic applications and has similar catalytic properties.
1-Methyl-4-aminomethyl piperidine: This compound is another structural analog with similar chemical properties and applications.
These compounds share similar chemical properties and applications but differ in their specific molecular structures and functional groups, which can influence their reactivity and biological activity.
Biologische Aktivität
[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine, commonly referred to as a piperidine derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and is under investigation for its therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The compound features a dual piperidine structure with a methyl group at the nitrogen atom, which influences its pharmacokinetic properties. The presence of multiple nitrogen atoms in the piperidine rings may enhance interactions with biological targets, such as receptors and enzymes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, potentially involving modulation of immune responses.
- Cholinesterase Inhibition : Similar piperidine derivatives have shown promise as inhibitors of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
- Antimicrobial Properties : Some studies indicate that related compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Antitumor Effects
A systematic study on piperidine derivatives revealed that certain modifications in their structure can lead to enhanced antitumor activity. For instance, one study demonstrated that a related compound significantly decreased the viability of triple-negative breast cancer cells (MDA-MB-231) by 55% at a concentration of 10 μM after three days of treatment. This suggests a promising avenue for further exploration of this compound in cancer therapy .
Cholinesterase Inhibition
The compound's structural similarity to known cholinesterase inhibitors prompts investigation into its potential for treating conditions associated with cholinergic dysfunction. A study evaluating various piperidine alkaloids found significant anticholinesterase activity, indicating that modifications similar to those in this compound could yield effective therapeutic agents .
Antimicrobial Activity
Research has shown that certain piperidine derivatives exhibit significant antimicrobial activity. For example, compounds derived from similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 50 µM for some derivatives. This positions this compound as a candidate for further antimicrobial studies .
Case Studies
Eigenschaften
IUPAC Name |
(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-14-9-5-12(11-13,6-10-14)15-7-3-2-4-8-15/h2-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYOCFYYIHZIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CN)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-83-8 | |
Record name | 1-{1'-methyl-[1,4'-bipiperidin]-4'-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.